Galbeta1,3GlcNAc
Description
Galβ1,3GlcNAc is a disaccharide consisting of galactose (Gal) β1-3-linked to N-acetylglucosamine (GlcNAc). This structure is found in specific glycoproteins and glycolipids, where it plays roles in cell-cell recognition, immune responses, and pathogen interactions. Unlike the more prevalent β1-4 linkage (e.g., LacNAc), the β1-3 configuration confers unique binding properties to lectins and antibodies. Galβ1,3GlcNAc is implicated in modulating immune reactivity, as seen in studies where glycopeptides containing this structure inhibit human serum cytotoxicity .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |
InChI Key |
HMQPEDMEOBLSQB-RPHKZZMBSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Cancer Diagnostics and Prognosis
One of the prominent applications of Galbeta1,3GlcNAc is in the field of oncology. The National Cancer Institute (NCI) has developed a monoclonal antibody that specifically targets the GalNAc1-3Gal antigen present in human carcinomas. This antibody is utilized for immunohistochemical staining, allowing for the identification and characterization of various cancers, including cervical cancer. Its potential as a prognostic marker highlights its importance in cancer diagnostics .
Case Study: Breast Cancer
Research has indicated that glycoproteins terminating in alpha-GalNAc residues, which are structurally related to this compound, can predict unfavorable prognoses in breast cancer. In a study involving 87 breast cancer patients, 85% expressed ligands that bound to Helix pomatia lectin (HPA), suggesting a complex profile of glycans that may contribute to aggressive cancer behavior . This underscores the relevance of carbohydrate structures like this compound in understanding tumor biology and patient outcomes.
Glycosylation and Glycoprotein Biosynthesis
This compound is integral to the biosynthesis of N-glycans and plays a crucial role in glycosylation processes. The enzyme beta1,3-galactosyltransferase (GALT1) is essential for adding beta1,3-linked galactose residues to N-glycan structures. This process is vital for the formation of Lewis a epitopes in plants and contributes to the functionality of glycoproteins .
Case Study: Insect Glycoproteins
Recent studies have provided evidence for the occurrence of this compound beta 1-4Man units in N-glycans from insect glycoproteins. The identification of GALT1 as a key enzyme in this process highlights its significance in the biosynthesis of complex glycan structures . The ability to manipulate these pathways could lead to advancements in biotechnology and therapeutic development.
Immunological Applications
This compound also has implications in immunology. For instance, F9 fimbriae from uropathogenic Escherichia coli have been shown to recognize terminal Galbeta1-3GlcNAc structures. This interaction suggests potential avenues for developing vaccines or therapeutics targeting bacterial infections by exploiting these glycan interactions .
Case Study: Tumor Cell Isolation
Monoclonal antibodies specific to the terminal disaccharide Galbeta1-3GlcNAc have been successfully used to isolate tumor cells from body fluids. Such applications demonstrate the utility of this carbohydrate structure in both diagnostic and therapeutic contexts within oncology .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
- Immune Modulation: Galβ1,3GlcNAc-containing glycopeptides inhibit human serum cytotoxicity, suggesting a role in dampening immune responses to xenografts or bacterial infections . In contrast, the α-Gal epitope potently activates anti-Gal antibodies, contributing to allergic reactions and transplant rejection .
- Pathogen Interactions : GlcNAcβ1,3Galβ structures in E. coli fimbriae bind mucosal receptors with high affinity, facilitating colonization in the gastrointestinal tract .
- Diagnostic Applications: Lectin microarrays differentiate Galβ1,4GlcNAc (LacNAc) from Galβ1,3GlcNAc in serum glycoproteins, aiding in cancer biomarker discovery .
Clinical and Evolutionary Context
- α-Gal Epitope: Absent in humans due to evolutionary inactivation of GGTA1, this epitope is a key target in xenotransplantation research. CRISPR-edited α-Gal-deficient animal models (e.g., rabbits) are used to study immune compatibility .
- Galβ1,3GlcNAc in Disease : Elevated levels of Galβ1,3GlcNAc in glycoproteins are observed in autoimmune conditions, though mechanistic insights remain under investigation .
- Therapeutic Targeting: Synthetic glycoconjugates mimicking Galβ1,3GlcNAc or LacNAc are explored for vaccine development (e.g., against Trypanosoma cruzi) and anti-adhesion therapies .
Preparation Methods
Bovine Testes and Escherichia coli β-Galactosidases
The transgalactosylation activity of β-galactosidases from bovine testes and Escherichia coli has been harnessed for Galβ1-3GlcNAc synthesis. In a seminal study, lactose served as the galactosyl donor, while N-acetylglucosamine acted as the acceptor. The bovine testes enzyme generated a mixture of Galβ1-3GlcNAc and unwanted isomers (e.g., Galβ1-6GlcNAc), necessitating a secondary hydrolysis step using E. coli β-galactosidase to remove byproducts. This two-step process achieved a final yield of 12% for Galβ1-3GlcNAc after gel filtration.
Key reaction parameters included:
- Donor/Acceptor Ratio : 1:1 (lactose to N-acetylglucosamine)
- Temperature : 37°C
- Purification : Gel filtration (Sephadex G-15)
Bifidobacterium bifidum β-N-Acetylhexosaminidase (BbhI)
The β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum JCM 1254 demonstrated unparalleled efficiency, synthesizing Galβ1-3GlcNAc at a yield of 55.4% under optimized conditions. Unlike bovine enzymes, BbhI exhibited strict regioselectivity for β1-3 linkages, eliminating the need for isomer removal.
Optimized Conditions for BbhI :
| Parameter | Value |
|---|---|
| Donor | p-Nitrophenyl-β-GalNAc |
| Acceptor | Lactose (400 mM) |
| pH | 5.8 |
| Temperature | 45°C |
| Reaction Time | 4 hours |
Glycosyltransferase-Mediated Synthesis
Sequential Use of β3GalT and β3GlcNAcT
A recombinant β1,3-galactosyltransferase (β3GalT) from E. coli O55:H7 and β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT) were sequentially applied to synthesize LacNAc type 1 oligomers. Starting with N-acetylglucosamine derivatized with a t-Boc-protected linker, UDP-galactose and UDP-N-acetylglucosamine donors were used in 1.5-fold excess. The sequential approach enabled the synthesis of pentasaccharides, whereas one-pot reactions were limited to trisaccharides.
| Product | Yield (Sequential) | Yield (One-Pot) |
|---|---|---|
| Disaccharide | 78% | 65% |
| Trisaccharide | 62% | 48% |
| Tetrasaccharide | 34% | Not detected |
Hybrid Oligomer Synthesis
Human β4-galactosyltransferase (β4GalT) was employed to create hybrid structures, such as Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAc. This chemoenzymatic strategy broadened the structural diversity of products, enabling applications in antigen synthesis.
Biosynthetic Approaches with Tissue-Derived Enzymes
Rat Intestinal Enzymes
Rat intestinal membranes exhibited similar β1,3-galactosyltransferase activity, producing both β1-3 and β1-4 isomers. The β1-3 isomer was distinguished using E. coli β-galactosidase hydrolysis.
Microbial β-Galactosidases in Synthesis
Lactobacillus and Bifidobacterium Enzymes
β-Galactosidases from Lactobacillus and Bifidobacterium species synthesized Galβ1-3GlcNAc via transgalactosylation. Bifidobacterium breve β-galactosidase-II achieved a 44.9% yield using p-nitrophenyl-β-GlcNAc as the donor.
- Acceptor Concentration : 200 mM lactose optimal for minimizing hydrolysis.
- Temperature Stability : Activity retained at 55°C for 1.5 hours.
Optimization and Yield Enhancement Strategies
Acceptor/Donor Ratios
Elevating acceptor concentrations (e.g., 400 mM lactose) suppressed hydrolytic side reactions, improving transglycosylation efficiency. For BbhI, a 40:1 lactose-to-donor ratio maximized yield.
pH and Temperature Profiling
Most enzymes exhibited peak activity at pH 5.5–6.0 and 45–55°C. Alkaline phosphatase addition in glycosyltransferase reactions prevented UDP accumulation, enhancing reaction completeness.
Challenges and Isomer Formation
Unwanted Isomer Synthesis
Non-regioselective enzymes, such as bovine testes β-galactosidase, produced β1-6 and β1-4 linkages, necessitating secondary hydrolysis.
Purification Techniques
Gel filtration (Sephadex G-15) and HPLC were critical for isolating Galβ1-3GlcNAc from isomer mixtures. Crystallization achieved >95% purity for analytical standards.
Applications and Biological Relevance
Galβ1-3GlcNAc serves as a backbone for blood group antigens and cancer biomarkers. Its chemoenzymatic derivatives, such as Galβ1-3GlcNAcβ1-3Galβ1-4Glc-β-pNP, are used in glycosidase inhibition assays.
Q & A
Basic Research: How can Galβ1,3GlcNAc be detected and quantified in glycoconjugates?
Methodological Answer:
Galβ1,3GlcNAc can be detected using enzymatic digestion with β-galactosidase (exoglycosidase), which specifically cleaves terminal galactose residues from this structure . For quantification, combine high-performance liquid chromatography (HPLC) with fluorescent labeling (e.g., 2-aminobenzamide) to separate and measure released glycans. Alternatively, lectin-based assays (e.g., Ricinus communis agglutinin I) provide semi-quantitative data via ELISA or Western blot . Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm the linkage specificity by analyzing glycan fragmentation patterns .
Advanced Research: What experimental strategies resolve contradictory data on Galβ1,3GlcNAc’s role in glycoprotein folding?
Methodological Answer:
Contradictions often arise from differences in cell types or glycoengineering approaches. To address this:
- Use knockout models (e.g., CRISPR/Cas9-mediated deletion of β1,3-galactosyltransferase) to isolate the epitope’s functional contributions .
- Employ structural techniques like cryo-electron microscopy (cryo-EM) to visualize glycoprotein conformations with and without Galβ1,3GlcNAc .
- Validate findings across multiple systems (e.g., mammalian vs. insect cell lines) to account for species-specific glycosylation machinery .
Basic Research: What are standard protocols for synthesizing Galβ1,3GlcNAc-containing glycans for in vitro studies?
Methodological Answer:
Chemoenzymatic synthesis is preferred:
Enzymatic elongation : Use recombinant β1,3-galactosyltransferase (e.g., from bovine milk) to transfer galactose from UDP-Gal to GlcNAc-terminated acceptors .
Solid-phase synthesis : Immobilize GlcNAc on a resin, then perform stepwise galactosylation. Monitor purity via MALDI-TOF MS .
Quality control : Confirm linkage specificity using NMR (e.g., H-C HSQC for anomeric proton signals) .
Advanced Research: How does Galβ1,3GlcNAc influence immune recognition in pathogen-host interactions?
Methodological Answer:
To study immune modulation:
- Glycan microarray screening : Immobilize Galβ1,3GlcNAc on slides and probe with serum antibodies or lectins to identify binding partners .
- In vivo models : Inject synthetic Galβ1,3GlcNAc glycoconjugates into α1,3-galactosyltransferase-deficient mice (e.g., GTKO) to assess antibody titers and cytokine profiles .
- Structural analysis : Solve co-crystal structures of Galβ1,3GlcNAc with immune receptors (e.g., Siglec family) using X-ray crystallography to map binding interfaces .
Basic Research: What analytical tools differentiate Galβ1,3GlcNAc from similar glycans like Galβ1,4GlcNAc?
Methodological Answer:
- Linkage-specific lectins : Aleuria aurantia lectin (AAL) binds preferentially to Galβ1,3GlcNAc over Galβ1,4GlcNAc .
- Enzymatic profiling : Use β1,3-specific galactosidase (e.g., from Xanthomonas manihotis) to cleave Galβ1,3GlcNAc, then compare digestion products via HPLC .
- Tandem MS/MS : Use negative-ion mode to distinguish fragment ions (e.g., A vs. A ions) characteristic of β1,3 vs. β1,4 linkages .
Advanced Research: How can conflicting data on Galβ1,3GlcNAc’s involvement in cancer metastasis be reconciled?
Methodological Answer:
Conflicts may stem from tumor heterogeneity or glycosylation context. Mitigate by:
- Single-cell glycosylation analysis : Use flow cytometry with linkage-specific antibodies to profile Galβ1,3GlcNAc expression in subpopulations .
- Functional assays : Compare metastatic potential of isogenic cell lines (wild-type vs. β1,3-galactosyltransferase-KO) in 3D invasion models .
- Multi-omics integration : Correlate glycomics data with transcriptomics (e.g., GALNT family expression) to identify regulatory pathways .
Basic Research: What are best practices for storing and handling Galβ1,3GlcNAc-containing samples?
Methodological Answer:
- Storage : Lyophilize glycans at -80°C under argon to prevent hydrolysis. For glycoproteins, add protease inhibitors and store at -20°C in non-ionic detergents (e.g., 0.1% Triton X-100) .
- Avoid degradation : Use EDTA to inhibit endogenous glycosidases during cell lysis .
Advanced Research: What computational models predict Galβ1,3GlcNAc’s impact on protein stability?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate glycoprotein folding with and without Galβ1,3GlcNAc using GROMACS or AMBER. Analyze hydrogen bonding and solvent accessibility .
- Machine learning : Train models on glycan-protein interaction databases (e.g., GlyConnect) to predict stabilizing/destabilizing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
